molecular formula C11H14N4O2 B12580298 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester

Cat. No.: B12580298
M. Wt: 234.25 g/mol
InChI Key: JTSKSFNCVXDQEM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester is a heterocyclic compound with significant potential in medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 3,5-diamino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H14N4O2/c1-3-17-11(16)9-8(13)7-4-6(12)5-14-10(7)15(9)2/h4-5H,3,12-13H2,1-2H3

InChI Key

JTSKSFNCVXDQEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)N=CC(=C2)N)N

Origin of Product

United States

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